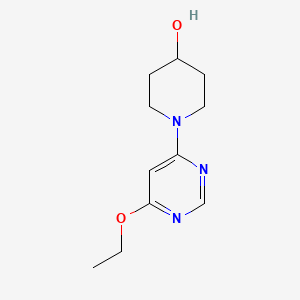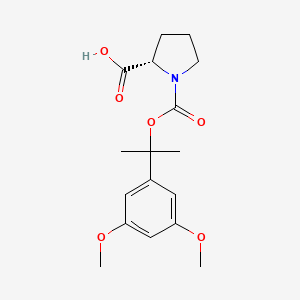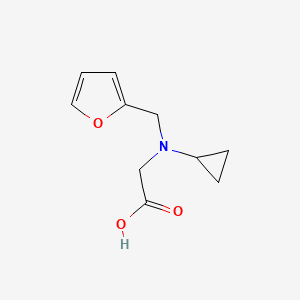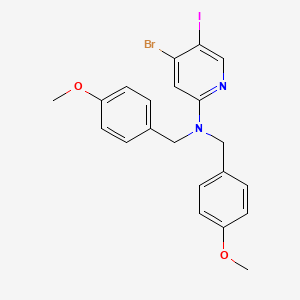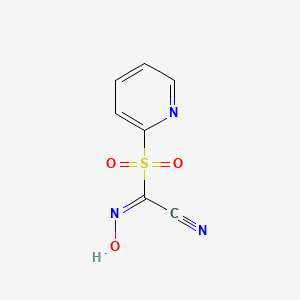
Deschloro-4,4'-dichloro clomiphene citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deschloro-4,4’-dichloro clomiphene citrate is a synthetic compound with the molecular formula C26H27Cl2NO•C6H8O7 and a molecular weight of 632.53 . It is a derivative of clomiphene citrate, a well-known selective estrogen receptor modulator (SERM). This compound is characterized by the presence of two chlorine atoms and the absence of a chlorine atom in comparison to its parent compound, clomiphene citrate .
Méthodes De Préparation
The synthesis of deschloro-4,4’-dichloro clomiphene citrate involves several steps. The primary synthetic route includes the reaction of 4,4’-dichlorobenzophenone with diethylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chlorophenol under specific conditions to yield deschloro-4,4’-dichloro clomiphene . The final step involves the conversion of this compound to its citrate salt form by reacting it with citric acid . Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity .
Analyse Des Réactions Chimiques
Deschloro-4,4’-dichloro clomiphene citrate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Deschloro-4,4’-dichloro clomiphene citrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of deschloro-4,4’-dichloro clomiphene citrate involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator, binding to estrogen receptors and modulating their activity . This modulation affects various molecular targets and pathways, including the regulation of gene expression and cellular proliferation . The specific pathways involved depend on the tissue and cellular context .
Comparaison Avec Des Composés Similaires
Deschloro-4,4’-dichloro clomiphene citrate can be compared with other similar compounds, such as:
Clomiphene Citrate: The parent compound, which has an additional chlorine atom and lacks the two chlorine atoms present in deschloro-4,4’-dichloro clomiphene citrate.
Tamoxifen: Another SERM with a different chemical structure and mechanism of action.
Raloxifene: A SERM used in the treatment of osteoporosis, with distinct pharmacological properties.
Propriétés
Formule moléculaire |
C32H35Cl2NO8 |
|---|---|
Poids moléculaire |
632.5 g/mol |
Nom IUPAC |
2-[4-[(Z)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H27Cl2NO.C6H8O7/c1-3-29(4-2)17-18-30-25-15-9-22(10-16-25)26(21-7-13-24(28)14-8-21)19-20-5-11-23(27)12-6-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-16,19H,3-4,17-18H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-19+; |
Clé InChI |
FMWQEUHCTXAKDS-MGXPCBRFSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


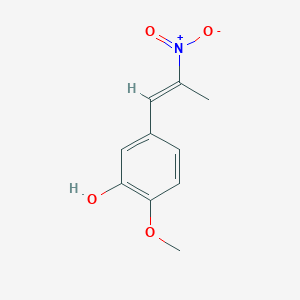
![disodium;2-[4,6-dihydroxy-2-(hydroxymethyl)-5-(sulfonatoamino)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12326908.png)
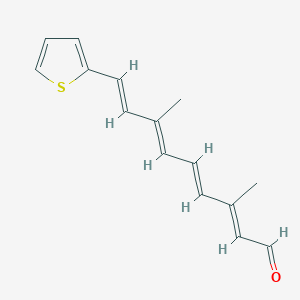
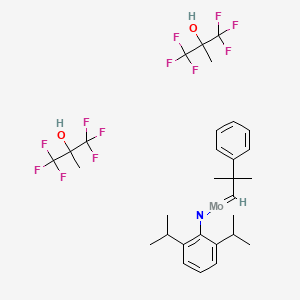
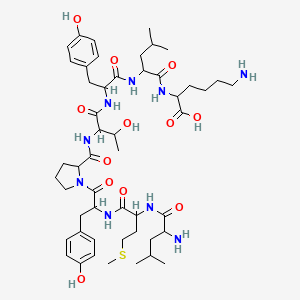
![6,7,15,16,24,25,33,34-Octaoctoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,18,21,23,25,27,30,32,34-heptadecaene](/img/structure/B12326927.png)
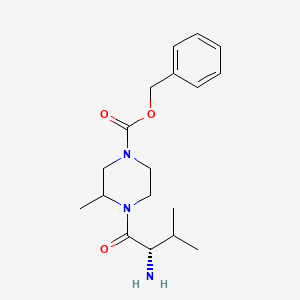
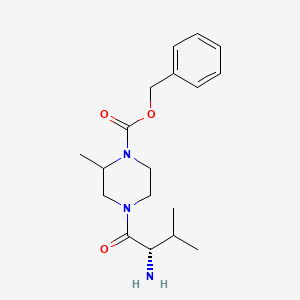
![2-(4-chlorophenyl)-1-[4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;dihydrochloride](/img/structure/B12326941.png)
